molecular formula C22H28BrNO3S B2715941 Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 391230-00-5

Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2715941
CAS No.: 391230-00-5
M. Wt: 466.43
InChI Key: XMBJXZAQNNQQFD-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex small molecule characterized by a bicyclic 4,5,6,7-tetrahydro-1-benzothiophene core fused with an ethyl carboxylate group at position 2. The adamantane moiety, substituted with a bromine atom at position 3, is linked via a carbonyl-amino bridge at position 2 of the benzothiophene ring. Its structural features suggest applications in medicinal chemistry, particularly in targeting central nervous system disorders or viral infections, where adamantane derivatives are historically significant .

Properties

IUPAC Name

ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO3S/c1-2-27-19(25)17-15-5-3-4-6-16(15)28-18(17)24-20(26)21-8-13-7-14(9-21)11-22(23,10-13)12-21/h13-14H,2-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBJXZAQNNQQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-[(3-bromoadamantane-1-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene core and an adamantane moiety. The presence of the bromine atom and the carboxylate group suggests potential interactions with biological targets.

Chemical Information

PropertyValue
Molecular FormulaC16H20BrN2O2S
Molecular Weight396.31 g/mol
CAS NumberNot specified in sources

Antitumor Activity

Recent studies have indicated that derivatives of benzothiophene, including those similar to this compound, exhibit notable antitumor activity. For instance, research has shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and exhibit cytotoxic effects with IC50 values ranging from 23.2 to 49.9 μM .

The mechanisms by which these compounds exert their antitumor effects include:

  • Induction of Apoptosis : Compounds have been shown to significantly reduce cell viability and increase early and late apoptotic populations in treated cells .
  • Cell Cycle Arrest : Flow cytometry analyses reveal that these compounds can induce G2/M phase arrest in the cell cycle, suggesting a disruption in normal cellular proliferation .
  • Inhibition of Autophagy : Some studies indicate that these compounds may inhibit autophagic cell death pathways while promoting necrosis and apoptosis as primary modes of action .

Additional Biological Activities

Apart from antitumor effects, related compounds have demonstrated other biological activities:

  • Antimicrobial Properties : Certain derivatives have shown efficacy against various microbial strains.
  • Analgesic Effects : The analgesic activity was evaluated using the "hot plate" method in animal models, with some derivatives exhibiting effects superior to standard analgesics like metamizole .

Study 1: Apoptosis Induction in MCF-7 Cells

A study focused on the effect of a compound structurally related to this compound on MCF-7 cells found:

  • Cell Viability : A reduction of 26.86% in cell viability was observed after treatment for 48 hours.
  • Apoptotic Indices : The percentage of cells undergoing early apoptosis increased by 2.3 times compared to untreated controls .

Study 2: Hematological Parameter Improvement

In a model of cancer chemotherapy-induced myelosuppression:

  • Treatment with related compounds improved hemoglobin levels and red blood cell counts significantly compared to untreated controls.
ParameterControl (g/dL)Treated (g/dL)
Hemoglobin7.95.99
RBC Count (10^6/µL)5.144.43

These findings suggest a protective effect against chemotherapy-induced hematological toxicity .

Comparison with Similar Compounds

Key Observations :

  • Brominated Adamantane vs. Non-Halogenated Adamantane: The bromine atom in the target compound increases molecular weight (estimated ~520 g/mol) and polarizability compared to the non-brominated analog (454.59 g/mol) . Bromine’s electron-withdrawing effect may also influence hydrogen-bonding interactions in crystallization or target binding .
  • Adamantane vs. Aryl/Acyl Substituents : Adamantane derivatives exhibit superior membrane permeability due to their rigid, hydrophobic structure, whereas aryl/acryloyl analogs (e.g., ) prioritize solubility and specific electronic interactions.

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